molecular formula C13H14F3NO2 B1525529 N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide CAS No. 1273988-45-6

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B1525529
M. Wt: 273.25 g/mol
InChI Key: UHIHYWKFCKITBL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Manipulations and Biological Evaluations

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide and its derivatives are subjects of various chemical manipulations and biological evaluations. These compounds have been prepared and assessed for their therapeutic activities, such as antiarrhythmic effects. Flecainide acetate, a derivative, was identified for its potent antiarrhythmic properties and underwent extensive animal studies before clinical trials (Banitt et al., 1977). Additionally, the study of benzamides, including the N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide structure, led to the discovery of compounds with potential anticonvulsant activities. This was particularly evident in the lead optimization efforts that synthesized specific enaminone derivatives, exploring their anticonvulsant potential in rodent models (Amaye et al., 2021).

Synthesis and Structural Analysis

The structural synthesis and analysis of such benzamides are also a significant area of interest. Studies have shown how the synthesis process can be optimized to improve yield, demonstrating the compound's potential for large-scale production and usage in various applications (Dian, 2010). The exploration of new supramolecular packing motifs, where benzene rings self-assemble into complex structures, indicates the chemical's versatility and potential applications in material science or nanotechnology (Lightfoot et al., 1999).

Interaction with Biological Systems

The interaction of benzamide derivatives with biological systems has been extensively studied. For instance, raclopride, a substituted benzamide drug, showed high specificity for dopamine D-2 receptors in the rat brain, both in vitro and in vivo, highlighting its potential in neurological research and therapy (Köhler et al., 1985). Furthermore, studies on compounds like AH-7921, which share structural similarities with benzamides, help in understanding the drug's impact on the human body, contributing valuable data to forensic science and toxicology (Kronstrand et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)12(19)17-7-11(18)8-5-6-8/h1-4,8,11,18H,5-7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIHYWKFCKITBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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